Methyl 2-isocyanato-4-pentenoate
Description
Methyl 2-isocyanato-4-pentenoate (C₇H₉NO₃) is a multifunctional organic compound featuring a methyl ester, an isocyanate group (-NCO), and an unsaturated alkene moiety. This unique combination of reactive groups makes it valuable in synthetic chemistry, particularly for crosslinking polymers, forming urethane linkages, or participating in cycloaddition reactions. However, its moisture sensitivity and reactivity necessitate careful handling under anhydrous conditions.
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 2-isocyanatopent-4-enoate |
InChI |
InChI=1S/C7H9NO3/c1-3-4-6(8-5-9)7(10)11-2/h3,6H,1,4H2,2H3 |
InChI Key |
BIYPFLINERFAAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC=C)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of Methyl 2-isocyanato-4-pentenoate relative to compounds with overlapping functional groups or structural motifs, supported by data from diverse sources.
2.1. Functional Group Analysis
- This compound: Combines a methyl ester (-COOCH₃), isocyanate (-NCO), and a conjugated alkene. The isocyanate group enables nucleophilic reactions (e.g., with amines), while the alkene allows for Diels-Alder or polymerization reactions.
- Methyl salicylate (): Contains a methyl ester and phenolic -OH group. Lacking an isocyanate, it is chemically stable and used in fragrances or pharmaceuticals .
- Methyl 2-(2-chloroacetamido)-4-methylpentanoate (): Features a methyl ester and chloroacetamide group. The chloro substituent enhances hydrolytic instability compared to unsubstituted esters .
2.2. Physical and Chemical Properties
The table below synthesizes inferred or literature-derived properties:
*Estimated based on methyl esters of similar chain lengths .
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